molecular formula C8H7ClO3 B088067 4-Chloro-1,2,3,6-tetrahydrophthalic anhydride CAS No. 14737-08-7

4-Chloro-1,2,3,6-tetrahydrophthalic anhydride

Cat. No. B088067
CAS RN: 14737-08-7
M. Wt: 186.59 g/mol
InChI Key: BXROLDVQUZEYDH-UHFFFAOYSA-N
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Patent
US05003088

Procedure details

To a three necked 50 ml round bottom flask, fitted with a stirrer, gas inlet tube and connected to a trap system, for recovery of products, was placed 20.38 g of 4-chloro-1,2,3,6-tetrahydrophthalic anhydride. The reactor was heated to 200° C. and illuminated with a 15 watt black, blue bulb (GE F15T8-BLB) with a transmission range of 300-400 nm and a maximum at 375 nm. An excess flow of chlorine was begun and the reaction continued for 8 hours. The reactor was purged with nitrogen and sampled. A 12% yield of 4-chlorophthalic anhydride was obtained.
Quantity
20.38 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH2:3][CH:4]2[C:9](=[O:10])[O:8][C:6](=[O:7])[CH:5]2[CH2:11][CH:12]=1.ClCl>>[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[O:10])[O:8][C:6](=[O:7])[C:5]2=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
20.38 g
Type
reactant
Smiles
ClC=1CC2C(C(=O)OC2=O)CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a three necked 50 ml round bottom flask, fitted with a stirrer, gas inlet tube
CUSTOM
Type
CUSTOM
Details
connected to a trap
CUSTOM
Type
CUSTOM
Details
illuminated with a 15 watt black
CUSTOM
Type
CUSTOM
Details
The reactor was purged with nitrogen
ALIQUOT
Type
ALIQUOT
Details
sampled

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
ClC=1C=C2C(C(=O)OC2=O)=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 12%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.